molecular formula C14H11N5OS B2866970 2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide CAS No. 1235006-62-8

2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2866970
CAS No.: 1235006-62-8
M. Wt: 297.34
InChI Key: AHVQVFLOELGRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11N5OS and its molecular weight is 297.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures similar to "2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide," have shown significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, by enhancing lipophilicity and cellular permeability, could be biotransformed into active species after penetrating the mycobacterial cell wall, exhibiting activities up to 16 times the potency of pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Antimicrobial and Antitumor Studies

Pyridine thiazole derivatives, including those structurally related to "this compound," have been synthesized and evaluated for their antimicrobial and antitumor activities. The in vitro studies of these compounds have indicated that metal complexes of pyridine thiazole derivatives exhibit higher activity than the free ligands, showing specificity towards certain bacteria and cancer cell lines, suggesting their potential as bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).

Functionalization Reactions and Theoretical Studies

Experimental and theoretical studies on functionalization reactions of related carboxylic acids and acid chlorides have been conducted, providing insights into the synthesis of "this compound" derivatives. These studies contribute to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Inhibitors of Mycobacterium tuberculosis GyrB

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant antituberculosis activity and minimal cytotoxicity. This highlights the potential of such compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

2-pyrazin-2-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-13(18-7-10-1-3-15-4-2-10)12-9-21-14(19-12)11-8-16-5-6-17-11/h1-6,8-9H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQVFLOELGRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.